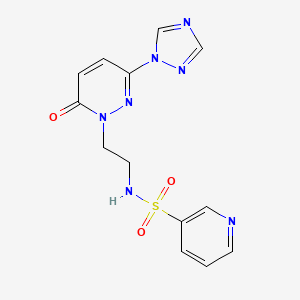![molecular formula C24H22N4O4S B3018420 methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate CAS No. 478040-17-4](/img/structure/B3018420.png)
methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate, is a complex molecule that appears to be related to a class of compounds that include pyridine and imidazole derivatives. These compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of pyridine or imidazole derivatives with various reagents. For instance, direct methylation or trifluoroethylation of imidazole and pyridine derivatives can be achieved using specific reagents to afford high yields of the corresponding salts, which can be used to create room temperature ionic liquids (RTILs) . Additionally, the synthesis of complex metal complexes containing pyridine and imidazole derivatives can be achieved through different routes, such as electrolysis or template synthesis, leading to a variety of compounds with potential applications .
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques such as X-ray diffraction. For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine has been reported, revealing details about the molecular conformation and the interactions that stabilize the crystal structure . Similarly, the crystal structure of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine has been determined, showing an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring .
Chemical Reactions Analysis
The reactivity of pyridine and imidazole derivatives can lead to various chemical transformations. For instance, aminoisoxazolones substituted with a nitropyridine group can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, demonstrating the versatility of these compounds in chemical reactions . The insertion of functional groups such as nitro groups can also induce changes in the electron density distribution, affecting the reactivity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be studied using spectroscopic methods and quantum chemical calculations. Vibrational spectra, crystal structure, and DFT calculations have been used to analyze the conformation and properties of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, providing insights into the intra-molecular interactions and stability of the compound . These studies are crucial for understanding the behavior of these compounds under different conditions and for predicting their reactivity.
Applications De Recherche Scientifique
Synthesis and Characterization
Novel Pyrrolo[1,2-a][3.1.6]benzothiadiazocine Ring Synthesis : This research demonstrates a Truce–Smiles type rearrangement involving compounds with similar chemical structures, showcasing the versatility in synthetic organic chemistry and the potential for creating novel ring systems (Kimbaris et al., 2004).
Synthesis of Benzimidazole Derivatives : A study focusing on the synthesis of benzimidazole derivatives incorporating the pyridine moiety, related to the chemical structure of interest, highlighting advancements in the field of heterocyclic chemistry (Prasad et al., 2018).
Applications in Coordination Chemistry
- Coordination and Rearrangement of Related Compounds : Research exploring the synthesis and coordination of compounds with similar structural features to the methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate, providing insights into coordination chemistry (Bermejo et al., 2000).
Optical and Structural Properties
Crystal Structure of Dihydropyridine Derivatives : A study on the crystal structure of dihydropyridine derivatives, closely related to the chemical structure of interest, revealing important information about the molecular arrangement and interactions (Zonouz et al., 2010).
Transparent Aromatic Polyimides Derived from Thiophenyl-Substituted Benzidines : This research involving thiophenyl-substituted benzidines, which are structurally related, provides insights into the development of materials with high refractive indices and small birefringence, applicable in material science (Tapaswi et al., 2015).
Propriétés
IUPAC Name |
methyl 2-methyl-4-(3-nitrophenyl)-6-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-16-22(23(29)32-2)21(17-7-6-10-20(13-17)28(30)31)14-18(26-16)15-33-24-25-11-12-27(24)19-8-4-3-5-9-19/h3-14,21,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPOWEBEWVERFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C=C(N1)CSC2=NC=CN2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B3018339.png)
![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)
![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)


![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)
![N,N-dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}aniline](/img/structure/B3018349.png)



![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3018357.png)
